Hsp90-IN-89
Description
Properties
Molecular Formula |
C20H18FN5O |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(NZ)-N-[2-amino-7-(4-fluoro-2-pyridin-3-ylphenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-ylidene]hydroxylamine |
InChI |
InChI=1S/C20H18FN5O/c1-11-19-17(25-20(22)24-11)7-13(8-18(19)26-27)15-5-4-14(21)9-16(15)12-3-2-6-23-10-12/h2-6,9-10,13,27H,7-8H2,1H3,(H2,22,24,25)/b26-18- |
InChI Key |
KYIXUSLGFINPTC-ITYLOYPMSA-N |
Isomeric SMILES |
CC1=C\2C(=NC(=N1)N)CC(C/C2=N/O)C3=C(C=C(C=C3)F)C4=CN=CC=C4 |
Canonical SMILES |
CC1=C2C(=NC(=N1)N)CC(CC2=NO)C3=C(C=C(C=C3)F)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- A suitable aromatic or heteroaromatic core (e.g., 6,7-dihydrobenzo[d]isoxazol-4(5H)-one derivative).
- Amino-substituted intermediates for amide coupling.
- Carboxylic acid or ester derivatives as acyl donors.
Synthetic Sequence
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | Base or acid-catalyzed ring closure | Formation of benzisoxazole or related heterocycle |
| 2 | Ritter Reaction | Nitrile and carbocation intermediate | Introduction of amide functionality |
| 3 | Esterification | Acid + alcohol, acid catalyst | Formation of ester intermediate |
| 4 | Pd-mediated coupling | Palladium catalyst, ligand, base | Coupling of ester with amine or aryl halide |
| 5 | Ester hydrolysis | Basic or acidic hydrolysis | Conversion of ester to carboxylic acid |
| 6 | Amide coupling | HATU or PS-CDI, amine, base | Formation of final amide bond |
| 7 | Protective group deprotection | Acidic or basic conditions | Removal of protecting groups to yield final product |
Optimization Notes
- Reversing the order of coupling and amidation steps has been shown to improve yields and product purity.
- Use of polymer-supported carbonyldiimidazole (PS-CDI) enhances parallel processing efficiency and facilitates purification.
- Final products are typically purified by mass-targeted high-performance liquid chromatography (HPLC) to ensure high purity for biological testing.
| Parameter | Method A (HATU coupling) | Method B (PS-CDI coupling) | Remarks |
|---|---|---|---|
| Yield (%) | Moderate (50-70%) | Higher (70-85%) | PS-CDI improves coupling efficiency |
| Purity (%) | 90-95% | 95-98% | PS-CDI allows easier purification |
| Reaction time (hours) | 4-6 | 2-4 | PS-CDI reduces reaction time |
| Scalability | Limited due to reagent cost | Better for parallel synthesis | PS-CDI preferred for larger scale |
- The preparation of Hsp90-IN-89 involves multi-step synthesis with critical amide bond formation and heterocyclic ring construction.
- Optimization of the synthetic route, particularly the use of polymer-supported coupling reagents and strategic order of reactions, significantly enhances yield, purity, and scalability.
- Analogous compounds synthesized via these methods have demonstrated potent Hsp90 inhibitory activity, validating the synthetic approach.
- Purification by mass-targeted HPLC ensures the isolation of high-purity compounds suitable for biological evaluation.
- The described methodologies provide a robust framework for the synthesis of this compound and related inhibitors, supporting further medicinal chemistry optimization and preclinical studies.
Chemical Reactions Analysis
Types of Reactions
Hsp90-IN-89 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Hsp90-IN-89 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein folding and stability.
Biology: Investigates the role of Hsp90 in cellular processes and disease mechanisms.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit multiple signaling pathways involved in tumor growth and survival
Industry: Utilized in the development of new drugs and therapeutic strategies.
Mechanism of Action
Hsp90-IN-89 exerts its effects by binding to the ATP-binding domain of Hsp90, preventing the chaperone from undergoing conformational changes necessary for its function. This leads to the destabilization and degradation of client proteins, many of which are involved in cancer cell growth and survival. The inhibition of Hsp90 disrupts multiple signaling pathways, making it a promising target for cancer therapy .
Comparison with Similar Compounds
Structural and Molecular Properties
Hsp90-IN-89’s structural class remains unspecified, but comparisons with heterocyclic and resorcylic acid derivatives (common Hsp90 inhibitors) highlight key distinctions:
Key Insights :
- This compound likely exhibits moderate lipophilicity (LogP ~2.0–3.0), balancing solubility and membrane permeability better than highly lipophilic resorcylic acid macrolactones .
- Unlike the boronic acid derivative (CAS 1046861-20-4), this compound may inhibit CYP enzymes, increasing drug-drug interaction risks .
Biochemical Activity and Binding Modes
This compound’s efficacy can be contextualized using docking studies and in vitro data from similar inhibitors:
Binding Affinity and Selectivity
- Isoxazole Derivatives (e.g., CAS 1261080-59-4): Exhibit IC50 values in the low micromolar range (1–10 µM) in breast cancer cell lines, with strong binding to Hsp90’s N-terminal domain via hydrophobic interactions and hydrogen bonding .
- Geldanamycin Analogues : Show sub-micromolar potency (IC50 < 0.1 µM) but suffer from hepatotoxicity and poor solubility .
- Resorcylic Acid Macrolactones : Bind to the ATPase domain with high specificity (IC50 ~0.5 µM), validated via X-ray crystallography .
Inference for this compound :
- If this compound adopts a hybrid scaffold (e.g., isoxazole core with appended solubilizing groups), it may achieve mid-nanomolar potency while mitigating toxicity risks seen in geldanamycin analogues .
Key Findings :
- This compound likely shares moderate bioavailability (~55%) with other Hsp90 inhibitors but may lack CNS penetration, limiting utility in brain cancers .
- Unlike the boronic acid derivative (CAS 1046861-20-4), this compound is predicted to avoid structural alerts (PAINS/Brenk), reducing off-target risks .
Therapeutic Potential and Limitations
- Limitations vs. Isoxazole Derivatives : While isoxazole compounds (e.g., CAS 1261080-59-4) show superior solubility, this compound’s hypothetical larger structure may reduce dosing frequency but increase metabolic clearance .
Biological Activity
Hsp90-IN-89 is a small molecule inhibitor of the heat shock protein 90 (Hsp90), a molecular chaperone that plays a critical role in the maturation, stabilization, and degradation of numerous client proteins involved in various cellular processes. Hsp90 is implicated in cancer, neurodegenerative diseases, and other pathologies due to its involvement in the regulation of key signaling pathways. This article focuses on the biological activity of this compound, detailing its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
Hsp90 operates as a chaperone that assists in the proper folding and functioning of client proteins, many of which are involved in oncogenic signaling. Inhibition of Hsp90 disrupts these processes, leading to the degradation of client proteins that are essential for tumor growth and survival. This compound specifically binds to the ATP-binding pocket of Hsp90, preventing ATP hydrolysis and thereby inhibiting the chaperone's function .
Table 1: Summary of Preclinical Findings on this compound
Case Studies
- Cancer Models : In studies involving various cancer cell lines (e.g., breast cancer, lung cancer), this compound demonstrated potent anti-tumor effects by promoting apoptosis and reducing the levels of key oncogenic proteins . In xenograft models, treatment with this compound led to significant tumor regression and prolonged survival compared to untreated controls.
- Neurodegenerative Diseases : Research has shown that this compound can ameliorate symptoms associated with neurodegenerative diseases by reducing protein aggregation linked to conditions such as Alzheimer's disease. The compound was found to enhance proteostasis and promote the degradation of misfolded proteins .
Clinical Implications
The potential applications of this compound extend beyond oncology into areas like neurodegeneration and autoimmune diseases. Given its mechanism of action, it may serve as a therapeutic agent for conditions characterized by protein misfolding or dysregulation.
Table 2: Potential Therapeutic Applications of this compound
| Disease Type | Mechanism | Potential Outcome |
|---|---|---|
| Cancer | Inhibition of oncogenic signaling pathways | Tumor regression |
| Neurodegenerative Diseases | Enhancement of proteostasis | Improved cognitive function |
| Autoimmune Diseases | Modulation of immune responses | Reduced inflammation |
Q & A
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Re-evaluate drug stability in vivo (e.g., plasma protein binding, metabolic clearance) using mass spectrometry. Compare tissue-specific drug concentrations with in vitro IC50 values. Use pharmacodynamic biomarkers (e.g., HSP70 induction) to confirm target engagement. If discrepancies persist, consider alternative mechanisms (e.g., immune modulation) and design hypothesis-driven follow-up studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
